molecular formula C12H12BrFN2O2 B12438924 tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate

Cat. No.: B12438924
M. Wt: 315.14 g/mol
InChI Key: QNHBZRKSNQKSQU-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination and fluorination of an indazole precursor, followed by the introduction of the tert-butyl group. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex indazole-based compounds.

Scientific Research Applications

tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 5-bromo-7-fluoro-1H-indazole-1-carboxylate include:

  • tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro substituents, along with the tert-butyl group, makes it a valuable compound for various research applications, offering unique reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H12BrFN2O2

Molecular Weight

315.14 g/mol

IUPAC Name

tert-butyl 5-bromo-7-fluoroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-7(6-15-16)4-8(13)5-9(10)14/h4-6H,1-3H3

InChI Key

QNHBZRKSNQKSQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2F)Br)C=N1

Origin of Product

United States

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